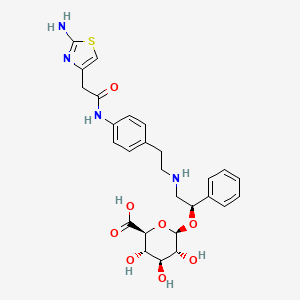
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-(-)-Bromo Dragonfly-d6 Hydrochloride (BDH) is a small molecule compound that has been the subject of much research in recent years. It has been studied for its potential applications in a variety of areas, including its ability to modulate biological activities, its ability to act as a catalyst in chemical reactions, and its potential to act as a therapeutic agent.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (R)-(-)-Bromo Dragonfly-d6 Hydrochloride involves the conversion of a starting material to an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the formation of a brominated intermediate, followed by a reduction and a final hydrochloride salt formation.
Starting Materials
3,4-methylenedioxyphenyl-2-propanone, hydrobromic acid, sodium borohydride, deuterium oxide, hydrochloric acid
Reaction
Step 1: Bromination of 3,4-methylenedioxyphenyl-2-propanone with hydrobromic acid in the presence of a catalyst to yield (R)-(-)-1-bromo-3,4-methylenedioxyphenyl-2-propanone, Step 2: Reduction of (R)-(-)-1-bromo-3,4-methylenedioxyphenyl-2-propanone with sodium borohydride in deuterium oxide to yield (R)-(-)-1-bromo-3,4-methylenedioxyphenyl-2-propanol-d6, Step 3: Formation of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride by reacting (R)-(-)-1-bromo-3,4-methylenedioxyphenyl-2-propanol-d6 with hydrochloric acid
Aplicaciones Científicas De Investigación
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride has been studied for a variety of scientific research applications. It has been used in studies to investigate its potential as an anti-inflammatory agent, as well as its potential to act as a catalyst in chemical reactions. Additionally, (R)-(-)-Bromo Dragonfly-d6 Hydrochloride has been studied for its potential to modulate biological activities, such as those involved in drug metabolism, cell signaling, and gene expression.
Mecanismo De Acción
The mechanism of action of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride is still being studied. However, it is known that (R)-(-)-Bromo Dragonfly-d6 Hydrochloride is able to act as a modulator of biological activities. It is thought to act by binding to specific receptors in cells, which then triggers a cascade of biochemical reactions that lead to the desired biological effect.
Efectos Bioquímicos Y Fisiológicos
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride has been studied for its potential effects on a variety of biochemical and physiological processes. Studies have shown that (R)-(-)-Bromo Dragonfly-d6 Hydrochloride can modulate the activity of enzymes involved in drug metabolism, as well as modulate the activity of cell signaling and gene expression. Additionally, studies have shown that (R)-(-)-Bromo Dragonfly-d6 Hydrochloride can act as an anti-inflammatory agent, and can also act as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride in laboratory experiments has several advantages. Firstly, the synthesis process is relatively simple, and can be carried out in a short period of time. Additionally, the process is highly efficient, with high yields of the desired product. However, there are some limitations to using (R)-(-)-Bromo Dragonfly-d6 Hydrochloride in laboratory experiments. For example, the compound is not very stable and is prone to degradation. Additionally, the compound is expensive, and the synthesis process requires the use of expensive reagents.
Direcciones Futuras
There are a number of potential future directions for (R)-(-)-Bromo Dragonfly-d6 Hydrochloride research. Firstly, further research could be carried out to investigate the potential therapeutic applications of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride, such as its potential to act as an anti-inflammatory agent or an antioxidant. Additionally, further research could be carried out to investigate the potential of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride to act as a catalyst in chemical reactions. Finally, further research could be carried out to investigate the mechanism of action of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride, and to identify potential new targets for the compound.
Propiedades
Número CAS |
1246816-43-2 |
|---|---|
Nombre del producto |
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride |
Fórmula molecular |
C₁₃H₇D₆BrClNO₂ |
Peso molecular |
336.64 |
Sinónimos |
(αR)-8-Bromo-α-methylbenzo[1,2-b:4,5-b’]difuran-4-ethanamine-d6 Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



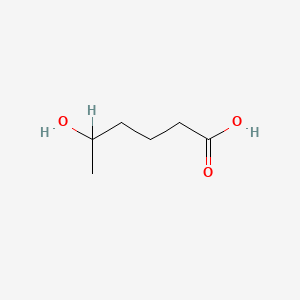

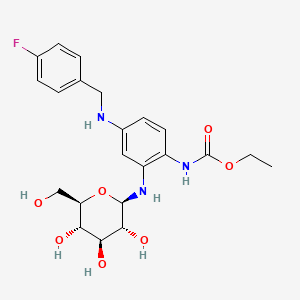
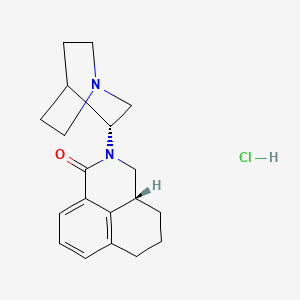
![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)
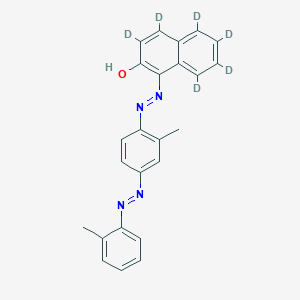
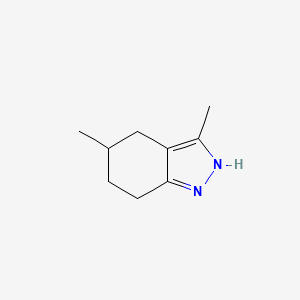
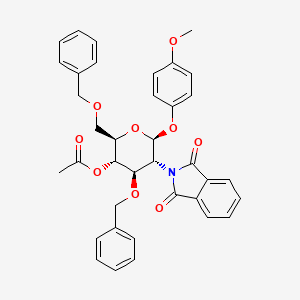
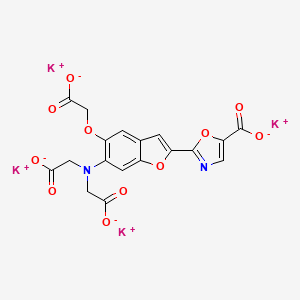
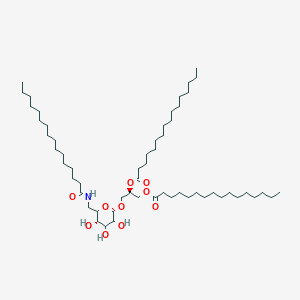
![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)
